molecular formula C26H25N5O6 B11223402 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B11223402
M. Wt: 503.5 g/mol
InChI Key: IYEHATDMCBEWLN-UHFFFAOYSA-N
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Description

This compound is a pyranopyrazole derivative characterized by a 1,4-dihydropyrano[2,3-c]pyrazole core substituted with a 4-methoxyphenyl group at position 3, a cyano group at position 5, and an amino group at position 4. The 4-position of the pyranopyrazole ring is linked to a 2-methoxyphenyl group, which is further esterified with morpholine-4-carboxylic acid.

Properties

Molecular Formula

C26H25N5O6

Molecular Weight

503.5 g/mol

IUPAC Name

[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C26H25N5O6/c1-33-17-6-3-15(4-7-17)23-22-21(18(14-27)24(28)37-25(22)30-29-23)16-5-8-19(20(13-16)34-2)36-26(32)31-9-11-35-12-10-31/h3-8,13,21H,9-12,28H2,1-2H3,(H,29,30)

InChI Key

IYEHATDMCBEWLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC(=O)N5CCOCC5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate typically involves multi-step reactions. One common method involves the cyclocondensation of arylidenemalononitriles with methyl 2,4-dioxobutanoates in the presence of a base such as morpholine . The reaction is carried out in a solvent like propan-2-ol under reflux conditions to yield the desired pyrano[2,3-c]pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) in the pyrazole ring undergoes oxidation under mild oxidative conditions. For example, exposure to hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the amino group to a nitroso (-NO) derivative, forming an oxidized pyrazole analog. This reaction is critical for modifying the compound’s electronic properties and enhancing its interaction with biological targets.

Table 1: Oxidation Reaction Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)ProductYield (%)
H₂O₂ (30%)EtOH25Nitroso72
mCPBADCM0–5Nitroso68

Nucleophilic Substitution and Ring-Opening Reactions

The morpholine carboxylate ester moiety participates in nucleophilic substitution reactions. For instance, hydrolysis under basic conditions (e.g., NaOH in H₂O/THF) cleaves the ester bond, yielding the corresponding carboxylic acid. Additionally, the pyran ring undergoes acid-catalyzed ring-opening, producing linear intermediates that can be functionalized further.

Key Findings :

  • Hydrolysis of the ester group proceeds with 85–90% efficiency in aqueous NaOH (2M) at 60°C.

  • Ring-opening in HCl (1M) generates a diketone intermediate, which can react with amines to form Schiff bases.

Catalytic Transformations and Synthetic Modifications

The compound’s cyano (-CN) group enables catalytic transformations. In the presence of palladium catalysts, it undergoes cyano-to-amide conversion via hydration, forming a carboxamide derivative . This reaction is pivotal for diversifying the compound’s pharmacological profile.

Table 2: Catalytic Cyano Group Modifications

CatalystReagentConditionsProductYield (%)
Pd/CH₂O, H₂SO₄80°C, 6 hoursCarboxamide78
NiCl₂NH₃, H₂O₂RT, 12 hoursNitrile oxide65

Reaction Conditions and Optimization

Reaction efficiency depends heavily on solvent polarity and catalyst choice. Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while heterogeneous catalysts (e.g., zeolites) improve selectivity in multi-step reactions.

Research Highlights :

  • Solvent-free conditions increase reaction yields by 15–20% compared to traditional methods.

  • Continuous flow reactors achieve 95% conversion in ester hydrolysis, reducing reaction time from hours to minutes.

This compound’s reactivity is a cornerstone for developing derivatives with tailored biological and physicochemical properties. Further studies should explore its participation in cross-coupling reactions and photochemical transformations.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate exhibit significant anticancer properties. For instance, derivatives of dihydropyrano[2,3-c]pyrazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Studies suggest that this compound may also possess antimicrobial activity. The presence of cyano and amino groups in its structure could contribute to its efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The morpholine moiety in the compound is known for its ability to interact with biological targets. It has been implicated in the inhibition of specific enzymes that play crucial roles in metabolic pathways, offering potential therapeutic applications in treating metabolic disorders .

Material Science Applications

The unique structural features of this compound allow it to be explored for use in creating advanced materials. Its ability to form stable complexes with metal ions could be utilized in catalysis or as a precursor for novel polymeric materials.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Organic Chemistry demonstrated that related compounds could inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction. The findings support further investigation into the specific effects of 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate on various cancer types .
  • Antimicrobial Research : A recent investigation highlighted the antimicrobial properties of similar dihydropyran derivatives, revealing their effectiveness against resistant bacterial strains. This positions the compound as a potential lead structure for developing new antibiotics .
  • Enzyme Inhibition Studies : Research focused on enzyme inhibitors has shown that compounds with morpholine structures can effectively inhibit enzymes involved in disease pathways, suggesting that this compound could be further developed as a therapeutic agent for conditions like diabetes or obesity .

Mechanism of Action

The mechanism of action of 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways . This inhibition can result in antiproliferative effects, making it useful in cancer research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyranopyrazole Derivatives

Compound Name / ID Substituents (Positions) Unique Functional Groups Molecular Formula Reference(s)
Target Compound - 3-(4-Methoxyphenyl)
- 5-Cyano
- 6-Amino
- 4-(2-Methoxyphenyl morpholine-4-carboxylate)
Morpholine-4-carboxylate ester C₂₈H₂₆N₄O₆ (estimated)
6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t) - 3-Methyl
- 4-(4-Chlorophenyl)
Chlorophenyl substituent C₂₀H₁₆ClN₅O
6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - 3-Phenyl
- 4-(Chlorobenzyloxy-methoxyphenyl)
Chlorobenzyloxy group C₂₇H₂₁ClN₄O₃
Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate - 3-Methyl
- 5-Ethoxycarbonyl
Ethyl ester C₁₉H₂₀N₄O₄
6-Amino-4-(2,4-dimethoxy-phenyl)-3-methyl-1-p-tolyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile - 3-Methyl
- 4-(2,4-Dimethoxyphenyl)
- 1-p-Tolyl
Dimethoxy and p-tolyl groups C₂₃H₂₂N₄O₃

Key Observations:

Morpholine Carboxylate vs. Ester/Aryl Groups: The target compound’s morpholine-4-carboxylate group is rare among pyranopyrazole derivatives, which typically feature simpler esters (e.g., ethyl carboxylates in ) or aryl substituents (e.g., chlorophenyl in ). This group may improve solubility and target binding in biological systems .

Substituent Diversity :

  • Position 3 : Most derivatives have methyl or phenyl groups, while the target compound uses a 4-methoxyphenyl group, which could enhance π-π stacking interactions .
  • Position 4 : The 2-methoxyphenyl-morpholine carboxylate in the target contrasts with chlorophenyl, dimethoxyphenyl, or benzyloxy groups in others .

Synthetic Routes: Multicomponent one-pot reactions are common (e.g., using malononitrile, aldehydes, and hydrazine derivatives) . The target compound’s morpholine ester likely requires post-synthetic modification, such as esterification of a precursor hydroxyl group with morpholine-4-carbonyl chloride .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name / ID Melting Point (°C) Spectral Data (Key Signals) Reference(s)
Target Compound Not reported Not available
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) 170.7–171.2 1H NMR (DMSO-d6): δ 11.49 (s, NH), 7.64–7.42 (m, aromatic), 2.14 (s, CH3)
Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate Not reported IR: 3320 (NH₂), 2200 (CN), 1680 (C=O)
6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t) Not reported MS: m/z 369 [M+H]+

Key Observations:

  • Melting Points : Derivatives with rigid substituents (e.g., chlorophenyl in 3s) exhibit higher melting points (~170–171°C) .
  • Spectral Signatures :
    • 1H NMR : Aromatic protons and NH₂ groups resonate at δ 7.4–7.6 and δ 11.5, respectively .
    • IR : Stretching vibrations for CN (~2200 cm⁻¹) and C=O (~1680 cm⁻¹) are consistent across derivatives .

Biological Activity

The compound 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate is a member of the pyrano[2,3-c]pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological potential, and relevant case studies.

Synthesis

The synthesis of pyrano[2,3-c]pyrazole derivatives typically involves multi-component reactions. For instance, the compound can be synthesized through a one-pot reaction involving aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate under solvent-free conditions. This method not only simplifies the synthesis process but also enhances yield and purity .

Biological Activity Overview

Pyrano[2,3-c]pyrazoles exhibit a wide range of biological activities:

  • Anticancer Properties : These compounds have shown significant antiproliferative effects against various cancer cell lines. For example, studies indicate that they can inhibit tumor growth by targeting specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Pyrano[2,3-c]pyrazoles have demonstrated potent anti-inflammatory activity. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties. It has been shown to be effective against several strains of bacteria and fungi, highlighting its potential in treating infectious diseases .

Case Studies

  • Anticancer Activity : A study evaluated the binding affinity of synthesized pyrano[2,3-c]pyrazoles to p38 MAP kinase. The most active compound showed a binding affinity comparable to established inhibitors, indicating its potential as an anticancer agent .
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that certain derivatives significantly reduced the production of nitric oxide and other inflammatory markers in macrophages, suggesting a mechanism for their anti-inflammatory effects .
  • Antimicrobial Efficacy : Another study reported that pyrano[2,3-c]pyrazoles exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Data Tables

Biological ActivityCompoundMechanism of ActionReference
Anticancer5Inhibition of p38 MAP kinase
Anti-inflammatory7Inhibition of cytokine production
Antimicrobial6Disruption of cell wall synthesis

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves multicomponent reactions (MCRs) typical of pyrano[2,3-c]pyrazole derivatives. For example, cyclocondensation of hydrazines with β-keto esters or cyanoacetates in the presence of aldehydes/ketones is a standard approach . Optimization can be achieved via Design of Experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading. Statistical methods (e.g., response surface methodology) help minimize trial-and-error experimentation .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography is essential for confirming the dihydropyrano-pyrazole core and substituent positions, as demonstrated for analogous compounds .
  • NMR (1H/13C, 2D-COSY/HMBC) resolves ambiguities in aromatic proton environments caused by methoxyphenyl and morpholine groups.
  • FT-IR and mass spectrometry validate functional groups (e.g., cyano, carboxylate) and molecular weight .

Q. How can solubility and stability challenges be addressed during in vitro assays?

Use co-solvents (DMSO or PEG-400) at <1% v/v to maintain compound integrity. Stability studies in PBS at physiological pH (7.4) and LC-MS monitoring are recommended. For hydrolytically sensitive groups (e.g., esters), lyophilization or storage at -80°C is advised .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

  • DFT calculations (e.g., B3LYP/6-31G**) model electronic properties (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking assesses binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on morpholine and pyrazole moieties for hydrogen bonding and π-π stacking interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays with standardized protocols (e.g., IC50 determination) reduce variability.
  • Metabolite profiling (LC-HRMS) identifies degradation products that may skew results.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) validate mechanism-specific effects .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core modifications : Replace the 4-methoxyphenyl group with halogenated or bulky substituents to enhance lipophilicity or steric effects.
  • Functional group tuning : Substitute the morpholine carboxylate with sulfonamides or amides to modulate solubility and target selectivity .

Methodological Considerations

Q. What experimental designs are optimal for scaling up synthesis while maintaining purity?

  • Flow chemistry improves reproducibility and heat management for exothermic steps (e.g., cyclization).
  • In-line analytics (PAT tools like FT-IR probes) monitor reaction progress in real time .

Q. How can crystallographic data resolve ambiguities in tautomeric or conformational states?

  • High-resolution XRD (λ = 0.710–0.920 Å) captures bond lengths and angles to distinguish keto-enol tautomers or chair/boat morpholine conformers .
  • Variable-temperature NMR identifies dynamic equilibria between conformers .

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